

# Pharmacokinetics and pharmacodynamics of vepdegestrant

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | ER degrader 2 |           |
| Cat. No.:            | B12406500     | Get Quote |

An In-depth Technical Guide on the Core Pharmacokinetics and Pharmacodynamics of Vepdegestrant

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Vepdegestrant (formerly ARV-471) is a pioneering, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) in late-stage clinical development for the treatment of estrogen receptor-positive (ER+)/human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[1][2] [3][4] Co-developed by Arvinas and Pfizer, vepdegestrant represents a novel therapeutic modality designed to induce the degradation of the estrogen receptor, a key driver of tumor growth in the majority of breast cancers.[5] This document provides a comprehensive technical overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of vepdegestrant, summarizing key preclinical and clinical data, detailing experimental methodologies, and illustrating its mechanism of action.

## **Pharmacodynamics: Mechanism of Action**

Vepdegestrant functions as a heterobifunctional molecule, simultaneously binding to the estrogen receptor and the E3 ubiquitin ligase cereblon (CRBN). This binding facilitates the formation of a ternary complex, leading to the ubiquitination of the estrogen receptor and its subsequent degradation by the proteasome. This event-driven catalytic mechanism allows a single molecule of vepdegestrant to induce the degradation of multiple ER proteins, resulting in



a profound and sustained suppression of ER signaling. Preclinical studies have demonstrated that vepdegestrant induces over 80% degradation of ER in ER+ breast cancer cell lines within four hours.

## **Signaling Pathway Diagram**



Click to download full resolution via product page

Caption: Mechanism of action of vepdegestrant.

## **Pharmacodynamics: Preclinical and Clinical Data**

Vepdegestrant has demonstrated potent ER degradation and antitumor activity in both preclinical models and clinical trials.



**Table 1: Preclinical Pharmacodynamic Data** 

| Parameter                     | Cell Line/Model                   | Result                          | Reference    |
|-------------------------------|-----------------------------------|---------------------------------|--------------|
| ER Degradation                | ER+ Breast Cancer<br>Cell Lines   | >80% degradation within 4 hours |              |
| DC50                          | ER+ Breast Cancer<br>Cell Lines   | ~1-2 nM                         |              |
| Tumor Growth Inhibition (TGI) | MCF7 CDX Model (3 mg/kg, po, qd)  | 85% TGI                         |              |
| Tumor Growth Inhibition (TGI) | MCF7 CDX Model (10 mg/kg, po, qd) | 98% TGI                         | _            |
| Tumor Growth Inhibition (TGI) | MCF7 CDX Model (30 mg/kg, po, qd) | 120% TGI                        | <del>-</del> |
| ER Degradation in vivo        | MCF7 CDX Model (30 mg/kg)         | >94%                            |              |

Table 2: Clinical Pharmacodynamic and Efficacy Data

(Phase 3 VERITAC-2 Trial)

| Parameter                          | Patient<br>Population | Vepdegestrant<br>(200 mg QD) | Fulvestrant | Reference |
|------------------------------------|-----------------------|------------------------------|-------------|-----------|
| Progression-Free<br>Survival (PFS) | ESR1-mutant           | 5.0 months                   | 2.1 months  |           |
| Clinical Benefit<br>Rate           | ESR1-mutant           | 42.1%                        | 20.2%       |           |
| Objective<br>Response Rate         | ESR1-mutant           | 18.6%                        | 4.0%        |           |
| ER Degradation in Tumor Tissue     | ER+/HER2-<br>mBC      | Median: 69%,<br>Mean: 71%    | N/A         |           |

## **Pharmacokinetics: Preclinical Data**



The pharmacokinetic profile of vepdegestrant has been characterized in multiple preclinical species.

**Table 3: Pharmacokinetic Parameters of Vepdegestrant** 

in Rodents and Dogs

| Species | Dose          | CL<br>(mL/h/kg)        | Vss<br>(L/kg) | T1/2 (h) | F (%) | Referenc<br>e |
|---------|---------------|------------------------|---------------|----------|-------|---------------|
| Mouse   | 2 mg/kg IV    | 313.3                  | 1.434         | 3.637    | 17.91 |               |
| Mouse   | 5 mg/kg<br>PO | -                      | -             | -        | 59    |               |
| Rat     | 2 mg/kg IV    | 1053                   | 4.432         | 3.970    | 24.12 | _             |
| Rat     | 5 mg/kg<br>PO | -                      | -             | 15       | 24    |               |
| Dog     | N/A           | 3.0<br>(mL/min/kg<br>) | 2.4           | 11       | 5     | _             |

## Table 4: In Vitro Metabolic Stability in Liver Microsomes

| Species | Stability | Reference |
|---------|-----------|-----------|
| Mouse   | Stable    |           |
| Rat     | Moderate  | -         |
| Dog     | Stable    | -         |
| Human   | Stable    |           |

# **Pharmacokinetics: Clinical Data**

In a Phase 1/2 study (NCT04072952), vepdegestrant demonstrated a dose-dependent increase in exposure.



Table 5: Human Pharmacokinetic Parameters (Phase 1

**Study in Japanese Patients**)

| Parameter               | Single Dose (200<br>mg) | Multiple Doses (200 mg QD) | Reference |
|-------------------------|-------------------------|----------------------------|-----------|
| Geometric Mean<br>Cmax  | 630.9 ng/mL             | 1056 ng/mL                 |           |
| Geometric Mean<br>AUC24 | 10,400 ng·hr/mL         | 18,310 ng·hr/mL            |           |
| Median Tmax             | 4.74 h                  | 4.69 h                     |           |

# **Experimental Protocols**

# LC-MS/MS Method for Vepdegestrant Quantification in Rodent Plasma

This method was developed and validated for the quantification of vepdegestrant in mouse and rat plasma.

- Sample Preparation: Protein precipitation was performed by adding acetonitrile to plasma samples. The mixture was vortexed and centrifuged, and the supernatant was collected for analysis.
- Chromatography: A reverse-phase C18 column was used with a mobile phase consisting of 10 mM ammonium formate in distilled water and acetonitrile.
- Mass Spectrometry: Tandem mass spectrometry was performed using selective-reaction monitoring in the positive ionization mode. The ion transition for vepdegestrant was m/z 724.3 → 396.3.
- Linearity: The method demonstrated linearity from 1 to 1000 ng/mL in both mouse and rat plasma.

### **Experimental Workflow: LC-MS/MS Quantification**





Click to download full resolution via product page

Caption: Workflow for LC-MS/MS quantification.

## **In Vitro ER Degradation Assay**



- Cell Lines: ER+ breast cancer cell lines, such as MCF-7, were used.
- Treatment: Cells were treated with varying concentrations of vepdegestrant for specified time periods (e.g., 4 hours).
- Analysis: ER protein levels were quantified by methods such as Western blotting or ELISA to determine the extent of degradation.

#### In Vivo Tumor Growth Inhibition Studies

- Animal Models: Immunocompromised mice bearing ER+ breast cancer xenografts (e.g., MCF7) were utilized.
- Dosing: Vepdegestrant was administered orally, once daily, at various dose levels.
- Endpoint: Tumor volume was measured regularly to assess tumor growth inhibition compared to vehicle-treated controls.

## Clinical Trial Protocols (NCT04072952 & VERITAC-2)

- Study Design: These were multicenter, open-label studies. VERITAC-2 was a randomized Phase 3 trial comparing vepdegestrant to fulvestrant.
- Patient Population: Patients with ER+/HER2- advanced or metastatic breast cancer who had progressed on prior therapies.
- Pharmacokinetic Sampling: Blood samples were collected at specified time points after single and multiple doses to determine plasma concentrations of vepdegestrant.
- Pharmacodynamic Assessments: Tumor biopsies were performed in a subset of patients to assess ER degradation. Efficacy was evaluated based on progression-free survival, overall response rate, and clinical benefit rate.

### Conclusion

Vepdegestrant has demonstrated a favorable pharmacokinetic and pharmacodynamic profile in both preclinical and clinical settings. Its novel mechanism of action, leading to potent and sustained ER degradation, translates into significant anti-tumor efficacy, particularly in patients



with ESR1 mutations. The oral bioavailability and manageable safety profile further support its potential as a new standard-of-care endocrine therapy for ER+/HER2- breast cancer. Ongoing and future clinical trials will continue to delineate the full therapeutic potential of this first-inclass PROTAC ER degrader.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Vepdegestrant Wikipedia [en.wikipedia.org]
- 2. Stability Evaluation and Pharmacokinetic Profiling of Vepdegestrant in Rodents Using Liquid Chromatography-Tandem Mass Spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacokinetics and pharmacodynamics of vepdegestrant]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12406500#pharmacokinetics-and-pharmacodynamics-of-vepdegestrant]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com